molecular formula C15H19NO4 B2673443 (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid CAS No. 893732-30-4

(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid

Cat. No.: B2673443
CAS No.: 893732-30-4
M. Wt: 277.32
InChI Key: LRCBHFOYDOGHQV-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid is a cinnamic acid derivative characterized by a 4-methoxy-substituted phenyl ring with a morpholinylmethyl group at the 3-position. This compound is of interest in medicinal chemistry due to the prevalence of morpholine in pharmacologically active molecules targeting enzymes or receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-14-4-2-12(3-5-15(17)18)10-13(14)11-16-6-8-20-9-7-16/h2-5,10H,6-9,11H2,1H3,(H,17,18)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCBHFOYDOGHQV-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and morpholine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst.

    Aldol Condensation: The intermediate undergoes an aldol condensation reaction with acrylic acid under basic conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of efficient catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acrylic acid moiety can be reduced to form a saturated carboxylic acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation followed by nucleophiles.

Major Products:

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid as an anticancer agent. Its structural components suggest it may interact with various biological pathways involved in cancer progression.

Case Studies and Research Findings

  • Hybrid Drug Development : Research has indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, hybrid drugs that incorporate morpholine structures have shown enhanced efficacy against various cancer cell lines, including MCF-7 and HCT-116 .
  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can significantly reduce cell viability in cancer cell lines. For example, a related compound was reported to have an IC50 value of 0.56 µM against HT-29 cells, indicating potent anticancer activity .
  • Synergistic Effects : Some studies suggest that when combined with other therapeutic agents, this compound could enhance the overall therapeutic effect, potentially leading to lower required dosages of existing drugs .

Other Therapeutic Applications

Beyond oncology, this compound may have applications in other areas:

  • Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects, suggesting potential uses in treating conditions like arthritis or other inflammatory diseases.

Data Table: Summary of Anticancer Activity

CompoundTarget Cell LineIC50 Value (µM)Mechanism
Compound AMCF-70.50EGFR Inhibition
Compound BHT-290.56PI3K Inhibition
Compound CHCT-1161.02Dual Pathway Inhibition

Mechanism of Action

The mechanism of action of (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in Michael addition reactions, while the morpholinylmethyl group can enhance binding affinity to biological targets.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight Key Features Biological Activity/Notes References
(2E)-3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid 4-methoxy, 3-(morpholinylmethyl) 307.35 (calc.) Basic nitrogen in morpholine enhances solubility in acidic media. Discontinued; likely explored for kinase/GPCR targets.
(2E)-3-[4-Methoxy-3-(morpholine-4-sulfonyl)phenyl]acrylic acid 4-methoxy, 3-(morpholinesulfonyl) 341.36 (calc.) Sulfonyl group increases polarity but reduces basicity. Higher molecular weight may affect membrane permeability.
(2E)-3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid 3-cyclopentyloxy, 4-methoxy 276.31 (calc.) Cyclopentyloxy adds lipophilicity; ether oxygen for H-bonding. No specific activity reported; structural simplicity.
(2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid 4-ethoxy, 3-methoxy 222.24 Ethoxy group increases logP vs. morpholine derivatives. Melting point: 145.1°C; oral toxicity noted.
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate Esterified carboxylate with 4-methoxyphenethyl 324.38 (calc.) Esterification reduces acidity; enhances lipophilicity. α-Glucosidase inhibition (superior to acarbose).
(2E)-3-{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}acrylic acid 3-(4-chlorophenoxymethyl), 4-methoxy 318.75 Chlorophenoxy group enhances lipophilicity and steric bulk. CAS: 512809-94-8; no activity data.

Key Observations

  • Morpholine Derivatives : The morpholinylmethyl group (target compound) introduces a balance of hydrophilicity and basicity, whereas morpholinesulfonyl analogs (e.g., ) exhibit higher polarity but lack protonatable nitrogen, reducing solubility in acidic environments .
  • Ester vs.
  • Alkoxy Modifications: Ethoxy () or cyclopentyloxy () substituents enhance lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility .

Biological Activity

(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid, a compound with the molecular formula C₁₅H₁₉NO₄ and CAS number 893732-30-4, has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by its unique structure, which includes a morpholine ring and a methoxy group attached to a phenyl acrylic acid backbone. The presence of these functional groups contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₅H₁₉NO₄
Molecular Weight277.32 g/mol
CAS Number893732-30-4
Hazard ClassificationIrritant

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • The compound has been studied for its potential in cancer therapy. It was found to enhance the efficacy of doxorubicin in mouse leukemia P388 models, allowing for a significantly reduced dosage while maintaining antitumor effects .
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, although specific mechanisms remain to be fully elucidated.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of certain enzymes involved in tumor progression or microbial resistance. Further molecular docking studies are needed to clarify these interactions.

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to retain the antitumor efficacy of doxorubicin against mouse leukemia P388 at significantly lower doses. This suggests a synergistic effect that could be exploited in chemotherapy regimens .

Research Findings

Recent investigations into the biological activity of related compounds have provided insights into potential applications:

  • Inhibition of Xanthine Oxidase : Compounds structurally related to this compound have shown promise as xanthine oxidase inhibitors, which could have implications for gout treatment and oxidative stress-related diseases .
  • Cellular Antioxidation Disruption : The compound's redox-active nature may allow it to disrupt cellular antioxidation systems in pathogenic fungi, presenting a novel approach for antifungal therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves Mitsunobu coupling or Pd-catalyzed cross-coupling to introduce the morpholinylmethyl group. For example, analogous methods for cinnamic acid derivatives use EDC·HCl and HOBt in DMF to activate carboxylic acids, followed by coupling with morpholine derivatives . Yield optimization often requires inert atmospheres (N₂/Ar), controlled temperatures (0–25°C), and stoichiometric adjustments (1.2–1.5 equivalents of morpholine precursors). Purification via silica gel chromatography with EtOAc/hexane (3:7) is standard .

Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?

  • Methodological Answer : X-ray crystallography (via SHELX programs) is critical for confirming stereochemistry and supramolecular interactions, such as hydrogen bonding between the acrylic acid moiety and morpholine oxygen . Complementary techniques include:

  • ¹H/¹³C NMR : To verify substituent integration (e.g., methoxy singlet at δ 3.8–4.0 ppm, morpholine protons at δ 2.3–3.5 ppm).
  • HRMS : For exact mass validation (expected [M+H]⁺ ~ 332.14).
  • FTIR : To confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and conjugated C=O (~1680 cm⁻¹) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. Stability studies under varying pH (4–9) show decomposition at extremes due to hydrolysis of the morpholine ring. Storage at –20°C under nitrogen is recommended for long-term stability .

Advanced Research Questions

Q. How do electronic and steric effects of the morpholinylmethyl group influence the compound’s reactivity in catalytic reactions?

  • Methodological Answer : The morpholine ring’s electron-donating N-atom enhances electrophilic substitution at the methoxy-adjacent position. Steric hindrance from the morpholinylmethyl group reduces accessibility for nucleophilic attacks, as shown in comparative studies with piperidine analogs. DFT calculations (B3LYP/6-31G*) can model charge distribution and predict sites for regioselective modification .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Methodological Answer : Discrepancies often arise from substituent positioning and conformational flexibility . For example:

  • Fungal toxicity : Analogs with bulkier groups (e.g., isopropyl) show reduced activity due to steric clashes with target enzymes, whereas chloro-substituted derivatives enhance binding via hydrophobic interactions .
  • Data normalization : Use standardized assays (e.g., MIC against Candida albicans) and control for solvent effects (DMSO ≤1% v/v) .

Q. How can supramolecular interactions be exploited to design co-crystals or metal-organic frameworks (MOFs) with this compound?

  • Methodological Answer : The acrylic acid group forms strong hydrogen bonds with pyridine-based co-formers (e.g., 4,4′-bipyridine), while the morpholine oxygen can coordinate to metal ions (e.g., Zn²⁺, Cu²⁺). Crystal engineering via slow evaporation (CH₃CN/H₂O, 1:1) yields porous MOFs with potential for drug delivery .

Q. What computational approaches are effective in predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Molecular docking (AutoDock Vina) with cytochrome P450 enzymes (e.g., CYP3A4) predicts metabolic hotspots, while QSAR models using topological descriptors (e.g., Wiener index) correlate logP values with absorption rates. ADMET predictions via SwissADME highlight low blood-brain barrier penetration due to high polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.